17-epi-Dihydrotestosterone

Description

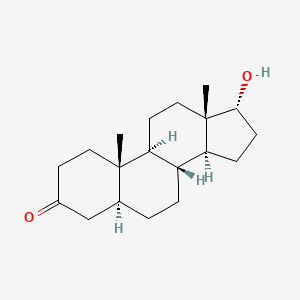

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKAWKQGWWIWPM-OPAYZWDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201024071 | |

| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571-24-4 | |

| Record name | 17-epi-Dihydrotestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Hydroxy-5alpha-androstan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201024071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-EPI-DIHYDROTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CT050X63M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Origin of 17 Epi Dihydrotestosterone

Enzymatic Pathways Leading to 17-epi-Dihydrotestosterone Formation

The generation of 17-epi-DHT is catalyzed by a series of specific enzymes that act on various steroid precursors. These pathways involve key dehydrogenases and reductases that determine the final structure of the molecule.

A central enzyme in the formation of 17-epi-DHT is 17α-hydroxysteroid dehydrogenase (17α-HSD). smolecule.comnih.gov This enzyme exhibits stereospecificity, meaning it specifically catalyzes the reduction of a 17-keto group to a 17α-hydroxy group. smolecule.com This action is fundamental to the formation of 17α-hydroxylated steroids. smolecule.com As a member of the aldo-keto reductase family, 17α-HSD demonstrates a potent 17α-reductase activity, which is responsible for the conversion of various 17-ketosteroids into their 17α-hydroxy forms. nih.gov

Research has demonstrated that 17α-HSD efficiently catalyzes the conversion of precursors such as 5α-androstane-3,17-dione directly into 5α-androstane-17α-ol-3-one (this compound). nih.gov This highlights the enzyme's direct role in the biosynthesis of epi-DHT. smolecule.comnih.gov

Table 1: Conversions Catalyzed by 17α-Hydroxysteroid Dehydrogenase (17α-HSD)

| Precursor Steroid | Resulting 17α-Hydroxy-Steroid |

|---|---|

| 4-Androstenedione (4-dione) | Epitestosterone (B28515) (epiT) |

| 5α-Androstane-3,17-dione (5α-dione) | This compound (epiDHT) |

| Dehydroepiandrosterone (B1670201) (DHEA) | 5-Androstene-3β,17α-diol (epi5-diol) |

| Androsterone (B159326) (ADT) | 5α-Androstane-3α,17α-diol (epi3α-diol) |

Data derived from a study on stably expressed 17α-HSD enzyme. nih.gov

Besides the specific action of 17α-HSD, other reductase enzymes play a crucial role in the synthesis pathways. The enzyme 5α-reductase (also known as 3-oxo-5α-steroid 4-dehydrogenase) is key in the conversion of epitestosterone to this compound. smolecule.com This enzyme catalyzes the irreversible reduction of the double bond at the 4,5 position in the A-ring of the steroid. smolecule.com

The reduction of a 17-keto group to a 17α-hydroxy group by 17α-HSD. smolecule.comnih.gov

The reduction of the A-ring by 5α-reductase. smolecule.com

For instance, 4-androstenedione can first be converted to epitestosterone by 17α-HSD, which is then subsequently acted upon by 5α-reductase to form this compound. smolecule.com Additionally, various isoforms of 17β-hydroxysteroid dehydrogenase (17β-HSD) are involved in the broader metabolism of steroid hormones, catalyzing the interconversion of 17-keto and 17β-hydroxy groups, which can influence the availability of precursors for the 17-epi-DHT pathway. smolecule.com

Several precursor steroids have been identified that can lead to the formation of 17-epi-DHT through specific enzymatic conversions. The primary precursors are 17-ketosteroids, which are substrates for the 17α-HSD enzyme. smolecule.comnih.gov

Key identified precursors include:

5α-androstane-3,17-dione (5α-dione): This steroid can be directly converted to this compound by the action of 17α-HSD. smolecule.comnih.gov

4-Androstene-3,17-dione (4-dione): Serves as a precursor for epitestosterone via 17α-HSD, which can then be 5α-reduced to form 17-epi-DHT. smolecule.comnih.gov

Dehydroepiandrosterone (DHEA): Can be converted by 17α-HSD to 5-androstene-3β,17α-diol, another potential intermediate in pathways leading to 17α-hydroxylated steroids. smolecule.comnih.gov

Epitestosterone: As the direct precursor to 17-epi-DHT via the action of 5α-reductase. smolecule.com

Table 2: Precursor Steroids and Enzymatic Routes to this compound

| Precursor | Key Enzyme(s) | Intermediate/Product |

|---|---|---|

| 5α-Androstane-3,17-dione | 17α-HSD | This compound |

| 4-Androstene-3,17-dione | 17α-HSD | Epitestosterone |

| Epitestosterone | 5α-Reductase | This compound |

This table summarizes the direct and indirect pathways from key precursors. smolecule.comnih.gov

Exploration of Alternative and Backdoor Pathways in this compound Generation

The biosynthesis of androgens can occur through routes other than the canonical pathway that proceeds from cholesterol to testosterone (B1683101) and then to DHT. These "backdoor" pathways are crucial for understanding the full scope of androgen production. e-apem.orgwikipedia.org While much of the research on backdoor pathways focuses on the synthesis of DHT, the principles apply to the generation of other steroid metabolites. nih.govresearchgate.net

The synthesis of 17-epi-DHT via the 17α-HSD enzyme represents an alternative to the classical androgen pathway that produces DHT from testosterone via 5α-reductase. smolecule.com This route, which utilizes precursors like 4-dione and 5α-dione, bypasses testosterone and epitestosterone's 17β-hydroxy counterparts. smolecule.comnih.gov This alternative pathway may be particularly significant in tissues that have high expression of 17α-HSD or under conditions where the classical pathway is altered. smolecule.com The existence of such pathways highlights the metabolic flexibility in steroidogenesis, allowing for the production of a diverse range of steroid hormones. nih.gov

Tissue-Specific and Cell-Type Distribution of this compound Biosynthesis

The biosynthesis of this compound is not ubiquitous and appears to be localized to specific tissues and cell types, largely dictated by the expression of the necessary enzymes. The distribution of 17α-HSD is a key determinant of where its products, including 17-epi-DHT, are synthesized. smolecule.comnih.gov

Studies in mice have shown that the 17α-HSD enzyme is expressed at very high levels in the kidney, identifying it as a major site of epitestosterone formation. nih.gov The liver, in contrast, shows negligible production in this model. nih.gov This suggests that organs with high 17α-HSD expression, such as the kidney, may be important sites for the production of this compound and other 17α-hydroxylated steroids. smolecule.comnih.gov Ongoing research continues to explore the specific tissue distribution and the biological relevance of 17-epi-DHT production in various organs. smolecule.com

Metabolism and Catabolism of 17 Epi Dihydrotestosterone

Enzymatic Transformations of 17-epi-Dihydrotestosterone

The biotransformation of 17-epi-DHT involves several key enzymatic reactions aimed at its inactivation and elimination. These reactions primarily occur in the liver, but also in peripheral tissues such as the prostate and skin. The main enzymatic processes include oxidation, reduction, and conjugation.

The metabolism of 17-epi-DHT is heavily influenced by the action of oxidoreductase enzymes, particularly hydroxysteroid dehydrogenases (HSDs). These enzymes catalyze the interconversion of ketone and hydroxyl groups on the steroid nucleus.

5α-Reductase: 17-epi-DHT is formed from its precursor, epitestosterone (B28515), through the action of 5α-reductase. This enzyme irreversibly reduces the double bond between carbons 4 and 5 in the A-ring of epitestosterone. smolecule.com

17α-Hydroxysteroid Dehydrogenase (17α-HSD): This enzyme plays a crucial role in the biosynthesis of 17α-hydroxysteroids. It efficiently catalyzes the conversion of 17-ketosteroids, such as 5α-androstane-3,17-dione, into their 17α-hydroxy counterparts, including 17-epi-DHT. nih.govd-nb.info The enzyme can also convert androsterone (B159326) into 5α-androstane-3α,17α-diol (epi3α-diol). nih.govd-nb.info

3α-HSD and 3β-HSD: Following its formation, 17-epi-DHT is a substrate for 3α- and 3β-hydroxysteroid dehydrogenases. These enzymes reduce the C3-keto group, leading to the formation of diol metabolites. Studies on the metabolism of epitestosterone in humans have identified 5α-androstane-3α,17α-diol and 5β-androstane-3α,17α-diol as significant urinary metabolites, indicating the action of these reductases. hormonebalance.orgoup.com

Hydroxylation: While direct hydroxylation of the 17-epi-DHT molecule is not extensively documented, androgen metabolism, in general, can involve hydroxylation at various positions on the steroid ring by cytochrome P450 (CYP) enzymes to increase polarity. For instance, testosterone (B1683101) metabolism includes pathways for 2β-, 6β-, and 15β-hydroxylation. wada-ama.org

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Product(s) | Metabolic Role |

|---|---|---|---|

| 5α-Reductase | Epitestosterone | This compound | Formation of 17-epi-DHT |

| 17α-Hydroxysteroid Dehydrogenase (17α-HSD) | 5α-Androstane-3,17-dione, Androsterone | This compound, 5α-Androstane-3α,17α-diol | Formation of 17α-hydroxysteroids |

| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | This compound | 5α-Androstane-3α,17α-diol | Inactivation and reduction |

| UDP-Glucuronosyltransferase (UGT) | 17-epi-DHT, 5α-Androstane-3α,17α-diol | Glucuronide conjugates | Conjugation for excretion |

| Sulfotransferase (SULT) | 17-epi-DHT, 5α-Androstane-3α,17α-diol | Sulfate (B86663) conjugates | Conjugation for excretion |

To facilitate excretion, 17-epi-DHT and its metabolites undergo phase II conjugation reactions, primarily glucuronidation and sulfation. These processes attach large, water-soluble molecules to the steroid, preparing it for elimination via urine or bile.

Glucuronidation: This is the major conjugation pathway for androgens. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the steroid. Studies on epitestosterone show that it is primarily excreted in the urine as a glucuronide conjugate. hormonebalance.orgresearchgate.net It is therefore understood that 17-epi-DHT and its diol metabolites are also major substrates for UGT enzymes.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid. While generally a less prominent pathway than glucuronidation for androgens, sulfated metabolites of epitestosterone have been identified in urine, indicating that sulfation is a relevant, albeit minor, clearance mechanism. oup.com

The inactivation of 17-epi-DHT is a multi-step process involving the enzymes discussed above. The primary inactivating enzymes are the 3α- and 3β-hydroxysteroid dehydrogenases, which convert 17-epi-DHT into diol metabolites with significantly lower affinity for the androgen receptor. smolecule.com Subsequently, the UGT and SULT enzyme superfamilies are responsible for the final conjugation step that renders the metabolites water-soluble for excretion. hormonebalance.orgoup.comresearchgate.net

Identification and Characterization of Major Metabolites of this compound

The metabolic profile of 17-epi-DHT is largely inferred from studies on its direct precursor, epitestosterone. Following the administration of labeled epitestosterone to humans, several key metabolites have been identified in the urine, which provides a clear picture of the downstream products of 17-epi-DHT. oup.com

The major identified metabolites resulting from the metabolic pathways of epitestosterone and, by extension, 17-epi-DHT are:

5α-androstane-3α,17α-diol and 5β-androstane-3α,17α-diol: These are the primary reduced metabolites. Their presence confirms the activity of 5α-reductase followed by 3α-hydroxysteroid dehydrogenase on the epitestosterone backbone. hormonebalance.orgoup.comwada-ama.org

Unchanged Epitestosterone: A significant portion of epitestosterone is excreted unchanged, primarily as a glucuronide conjugate, indicating that it is relatively resistant to extensive metabolism compared to testosterone. hormonebalance.orgoup.com

Androsterone and Etiocholanolone: Only trace amounts of androsterone and etiocholanolone are formed, suggesting that oxidation of the 17α-hydroxyl group of epitestosterone is a very minor metabolic pathway in humans. hormonebalance.orgoup.com

Table 2: Major Identified and Predicted Metabolites of this compound

| Metabolite | Precursor | Key Enzyme(s) | Significance |

|---|---|---|---|

| 5α-Androstane-3α,17α-diol | This compound | 3α-HSD | Major reduced urinary metabolite |

| 5α-Androstane-3β,17α-diol | This compound | 3β-HSD | Reduced urinary metabolite |

| 17-epi-DHT-glucuronide | This compound | UGT | Major conjugated form for excretion |

| 5α-Androstane-3α,17α-diol glucuronide | 5α-Androstane-3α,17α-diol | UGT | Major conjugated form for excretion |

Intracellular and Extracellular Metabolic Fates and Clearance Mechanisms

The metabolic fate of 17-epi-DHT begins after its formation in androgen-sensitive tissues. Intracellularly, its biological activity is limited due to a lower binding affinity for the androgen receptor compared to DHT. smolecule.com Its primary intracellular fate is rapid conversion to the inactive 5α-androstane-3α,17α-diol and 5α-androstane-3β,17α-diol metabolites.

The primary clearance mechanism is renal excretion. The glucuronidated and sulfated conjugates of 17-epi-DHT and its metabolites are water-soluble and are efficiently filtered by the kidneys into the urine. hormonebalance.orgoup.com This efficient inactivation and elimination pathway ensures that systemic levels of 17-epi-DHT remain low, preventing sustained androgenic action from this weaker epimer.

Molecular Interactions and Receptor Biology of 17 Epi Dihydrotestosterone

Androgen Receptor Binding and Activation Specificity

The biological actions of androgens are primarily mediated through their binding to and activation of the androgen receptor (AR), a ligand-activated transcription factor. The specificity of this interaction is highly dependent on the three-dimensional structure of the steroid.

Direct quantitative binding data for 17-epi-Dihydrotestosterone is sparse in publicly available research. However, the impact of 17α-hydroxyl stereochemistry on AR binding is well-documented through studies of Epitestosterone (B28515), the 17α-epimer of Testosterone (B1683101). Epitestosterone exhibits a significantly lower binding affinity for the androgen receptor compared to Testosterone. nih.govcas.czkarger.com This principle is foundational to understanding the probable interaction of this compound with the AR.

Dihydrotestosterone (B1667394) (DHT) is the most potent endogenous androgen, binding to the AR with approximately two to three times higher affinity than Testosterone and dissociating from the receptor about five times more slowly. wikipedia.orgnih.gov The 17β-hydroxyl group is a critical feature for this high-affinity interaction. It is therefore scientifically established that altering this configuration to the 17α-position, as in this compound, would drastically reduce binding affinity for the androgen receptor. Studies on Epitestosterone have demonstrated that its binding to the AR is weak, and it acts more as a competitive antagonist to Testosterone rather than a potent agonist. nih.govcas.cznih.gov

| Compound | Stereochemistry at C17 | Relative Binding Affinity for Androgen Receptor (AR) |

|---|---|---|

| Dihydrotestosterone (DHT) | 17β-hydroxyl | High |

| Testosterone | 17β-hydroxyl | Moderate to High |

| This compound | 17α-hydroxyl | Very Low (Inferred) |

| Epitestosterone | 17α-hydroxyl | Low |

The binding of a potent agonist like DHT to the ligand-binding domain (LBD) of the AR induces a critical series of conformational changes. This process stabilizes the receptor and creates a functional activation function 2 (AF2) surface. nih.govnih.gov This newly formed surface is essential for the recruitment of coactivator proteins. The agonist-bound receptor adopts a compact and stable structure, which is a prerequisite for its transcriptional activity. nih.gov

Given its predicted low binding affinity, this compound is unlikely to induce this requisite conformational change. Weak binding or antagonistic compounds typically fail to properly reorient the key structural elements of the LBD, such as helix 12, which is necessary to form the AF2 coactivator binding groove. nih.gov Therefore, this compound would not effectively stabilize the AR in its active conformation.

The ability of an androgen to transactivate gene expression is directly linked to its capacity to bind the AR, induce the correct conformational change, and recruit coregulatory proteins. nih.govnih.govoup.com Potent agonists like DHT are powerful transactivators of the AR. aacrjournals.orgresearchgate.net

Following the binding of an agonist and the subsequent conformational change, the AR recruits a host of coactivator proteins that facilitate the transcription of target genes. oup.com Research on Epitestosterone has shown it to possess anti-androgenic properties, counteracting the effects of Testosterone. cas.czkarger.com This implies that it does not effectively promote AR transactivation. Extrapolating from this, this compound is expected to be a very weak or inactive transactivator of the androgen receptor. Its inability to stabilize the LBD in an active conformation would preclude the efficient recruitment of essential coactivators. nih.gov

Full transcriptional activity of the androgen receptor requires an interaction between the N-terminal domain (NTD) and the C-terminal ligand-binding domain (LBD), often referred to as the N/C interaction. nih.gov This interaction is stabilized by the binding of potent agonists like DHT to the LBD. The intrinsically disordered NTD contains the primary activation function (AF1) region, which is critical for AR's transcriptional output. nih.gov The agonist-induced conformation of the LBD facilitates a productive interaction with the NTD, leading to maximal receptor activity.

Interactions with Other Nuclear Hormone Receptors

The specificity of steroid hormones is not always absolute, and cross-reactivity with other nuclear receptors can occur, leading to complex biological responses.

There is currently no direct scientific evidence to suggest that this compound interacts with estrogen receptor subtypes, such as ERα or ERβ. While some metabolites of DHT, such as 5α-androstane-3β,17β-diol (3β-Adiol), have been shown to be ligands for ERβ, this activity is dependent on the specific structure of that metabolite, which is distinct from this compound. nih.govresearchgate.net The potential for this compound to bind to estrogen receptors remains an area for future investigation.

Progesterone Receptor (PR) Interactions

Detailed studies on the binding affinity and functional interaction of this compound with the nuclear Progesterone Receptor (PR) isoforms are not available in the current body of scientific literature. Understanding whether this compound can bind to PR and elicit agonistic or antagonistic effects requires specific competitive binding assays and functional studies which have not been published.

Non-Genomic Signaling Modulated by this compound

The capacity of steroid hormones to elicit rapid, non-genomic effects is a significant area of research. These actions are initiated at the cell membrane and involve the rapid activation of intracellular signaling cascades. However, research specifically investigating the non-genomic signaling pathways modulated by this compound is not presently available.

Membrane Receptor Cross-Talk and Rapid Signaling Pathway Activation (e.g., MAPK, Akt)

There is no specific evidence in the scientific literature to confirm or deny that this compound engages in cross-talk with membrane receptors or activates rapid signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) or Akt pathways. While its isomer, DHT, is known to activate these pathways in various cell types, the unique three-dimensional structure of this compound necessitates independent investigation to determine its capabilities in non-genomic signaling. nih.govnih.govnih.govfrontiersin.org

Cellular and Molecular Mechanisms of Action

Regulation of Gene Expression Profiles by 17-epi-Dihydrotestosterone

As an androgen, this compound is expected to exert its effects by modulating the transcription of target genes. This regulation is initiated by its binding to the androgen receptor, which subsequently acts as a ligand-activated transcription factor. smolecule.com

Comprehensive transcriptomic and proteomic analyses specifically detailing the global changes in gene and protein expression in response to this compound are not extensively documented in current scientific literature. However, the general mechanism for androgens involves binding to the androgen receptor (AR), which then translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs). mdpi.com This interaction modulates the transcription of a wide array of genes. mdpi.com Given that this compound acts as an androgen receptor agonist, it is presumed to follow this general pathway, though the specific set of genes it regulates and the magnitude of these changes may differ from other androgens like testosterone (B1683101) and DHT. smolecule.com The World Anti-Doping Agency (WADA) classifies this compound as an anabolic androgenic steroid, a class of substances known to alter gene expression. wada-ama.orgwada-ama.org

The biological activity of this compound is attributed to its interaction with androgen receptors, which allows it to activate androgenic signaling pathways. smolecule.com While specific direct and indirect target genes for this compound have not been fully elucidated, its function as an AR agonist implies that its targets would be genes containing AREs in their regulatory regions. The activation of the AR by an androgen like this compound leads to the recruitment of co-activator and co-repressor proteins, which in turn influences the rate of transcription. This complex is responsible for the physiological effects associated with androgens, such as those related to muscle growth and development. smolecule.com

Modulation of Intracellular Protein Synthesis and Degradation Pathways

This compound is classified as an anabolic androgenic steroid. wada-ama.orgwada-ama.org Anabolic steroids are, by definition, agonists of the androgen receptor that promote the synthesis of protein, particularly in muscle tissues. mdpi.com This class of compounds is recognized for affecting muscle, tendon, or ligament protein synthesis and/or degradation. wada-ama.org Although detailed studies on the specific intracellular pathways modulated by this compound are limited, its anabolic classification points toward a primary mechanism of enhancing protein synthesis. This is a hallmark of androgen action, contributing to increases in muscle mass and strength.

Influence on Cellular Proliferation, Differentiation, and Apoptosis (Mechanistic Studies in Cell Culture)

Research suggests that this compound may play a role in physiological processes such as muscle growth and hair follicle development, which inherently involve the regulation of cellular proliferation and differentiation. smolecule.com As an androgen receptor agonist, it has the potential to influence conditions related to androgen sensitivity. smolecule.com However, specific mechanistic studies in cell culture detailing the direct effects of this compound on cellular proliferation, differentiation, and apoptosis are not widely available.

In contrast, its epimer, DHT, has been shown to have varied effects depending on the cell type. For example, DHT can promote the proliferation of androgen-sensitive prostate cancer cells and human glioblastoma cell lines. nih.gov It also inhibits apoptosis in certain contexts while inducing it in others, such as in dermal papilla cells at high concentrations. nih.govresearchgate.net Given that this compound binds to the same receptor, it is plausible that it could exert similar, albeit potentially less potent, effects on these cellular processes.

Impact on Key Enzyme Activities and Protein-Protein Interactions in Steroidogenic and Signaling Cascades

The most well-characterized molecular interactions of this compound involve its biosynthesis and its binding to the androgen receptor. Its formation is a key step in an alternative steroidogenic pathway.

The enzyme 17α-hydroxysteroid dehydrogenase (17α-HSD) efficiently catalyzes the conversion of 5α-androstane-3,17-dione to this compound (also known as 5α-androstane-17α-ol-3-one). nih.govsmolecule.com This provides a distinct pathway for its synthesis compared to the classical pathway that produces DHT via the 5α-reduction of testosterone. smolecule.com The 17α-HSD enzyme is highly expressed in organs such as the kidney and liver, suggesting these are important sites for its production. smolecule.com

The primary protein-protein interaction that mediates the biological effects of this compound is its binding to the androgen receptor. smolecule.com Although it exhibits a lower binding affinity for the androgen receptor compared to DHT, this interaction is sufficient to activate androgenic signaling pathways. smolecule.com Upon binding, the ligand-receptor complex undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate gene expression, initiating the cascade of cellular events associated with androgen action.

| Substrate | Product | Enzymatic Activity |

|---|---|---|

| 5α-androstane-3,17-dione | This compound (epiDHT) | 17α-reductase |

| 4-androstenedione | Epitestosterone (B28515) (epiT) | 17α-reductase |

| Dehydroepiandrosterone (B1670201) (DHEA) | 5-androstene-3β,17α-diol (epi5diol) | 17α-reductase |

| Androsterone (B159326) (ADT) | 5α-androstane-3α,17α-diol (epi3α-diol) | 17α-reductase |

Role in Biological Systems and Processes Preclinical/mechanistic Studies

Involvement in Local Steroidogenesis Regulation

Local steroidogenesis, or "intracrinology," refers to the synthesis and action of steroid hormones within a specific tissue, allowing for tailored hormonal control independent of circulating levels. The role of 17-epi-Dihydrotestosterone in this process is primarily understood through its position as a metabolite within the complex web of androgen synthesis pathways.

The regulatory actions of androgens on their own synthesis pathways are crucial for maintaining hormonal balance. This is typically achieved through negative feedback loops, where hormones like testosterone (B1683101) inhibit enzymes involved in their production at the hypothalamic and pituitary levels.

However, specific preclinical studies detailing the feedback mechanisms of this compound on steroidogenic enzymes are not available in the current body of scientific literature. The actions of its more potent isomer, DHT, are mediated through the androgen receptor (AR), which in turn regulates gene transcription. nih.gov It is through this receptor binding that androgens typically exert their feedback effects. While it is known that other testosterone epimers, such as epitestosterone (B28515), can act as weak competitive antagonists of the androgen receptor, the specific interaction and subsequent downstream regulatory effects of this compound on enzymes like CYP17A1, 3β-hydroxysteroid dehydrogenase (3β-HSD), or 17β-hydroxysteroid dehydrogenases (17β-HSDs) have not been characterized. wikipedia.org

The presence of this compound in biological systems is a direct result of the metabolism of various steroid precursors. Its formation highlights the diversity of steroidogenic pathways beyond the classical route. The synthesis of androgens can occur through multiple routes, including the "backdoor" and "5α-androstanedione" pathways, which can produce DHT without testosterone as an intermediate. nih.govnih.gov

This compound is understood to be a metabolite within these alternative pathways. Key enzymes from the hydroxysteroid dehydrogenase (HSD) family are responsible for the interconversion of steroids. Specifically, certain isoforms of 17β-HSDs or related enzymes can catalyze the reduction of a 17-ketosteroid precursor, 5α-androstane-3,17-dione, to form this compound. This positions this compound as a product of local steroid metabolism, influencing the availability and balance of different androgenic molecules within a tissue. The related compound, epiandrosterone, is a known metabolite of testosterone and DHT and can be produced from DHEA. wikipedia.org

The following table outlines a potential enzymatic pathway for the formation of this compound.

| Precursor | Enzyme Family | Product |

|---|---|---|

| 5α-Androstane-3,17-dione | 17β-Hydroxysteroid Dehydrogenase (or other 17-ketosteroid reductases) | This compound |

Contribution to Androgen-Sensitive Tissue Homeostasis (in vitro and animal models)

Androgens are critical for the development, growth, and maintenance of sensitive tissues such as the prostate gland, hair follicles, skeletal muscle, and bone. The vast majority of preclinical research in this area has focused on the roles of testosterone and, more potently, DHT.

The prostate gland is a primary target for androgens. DHT is considered the principal androgen in this tissue, binding to the androgen receptor with high affinity to regulate genes responsible for cell growth and function. nih.govmdpi.com Preclinical studies using prostate cancer cell lines such as LNCaP and CWR22 have been instrumental in elucidating the molecular mechanisms of DHT action and the development of androgen-dependent diseases. oup.comnih.gov These studies show that DHT can stimulate AR-dependent reporter activity and, at physiological concentrations, promote cell proliferation. nih.gov

Despite the extensive investigation into DHT's role, there is a lack of published preclinical studies specifically evaluating the effects of this compound in prostate gland cellular models. Research has not yet characterized its binding affinity for the androgen receptor in prostate cells, its ability to induce AR-mediated gene transcription, or its effect on the proliferation and survival of prostate epithelial cells.

Androgens have a paradoxical effect on hair, promoting growth on the face and body while contributing to scalp hair loss (androgenetic alopecia) in genetically susceptible individuals. mdpi.com In the hair follicle, the enzyme 5α-reductase converts testosterone to DHT. mdpi.com DHT then binds to androgen receptors in dermal papilla cells, which leads to the miniaturization of the hair follicle and a shortened growth (anagen) phase of the hair cycle. mdpi.com In vitro models using cultured dermal papilla cells are common for screening the effects of various compounds on hair growth. semanticscholar.org

Currently, there are no specific in vitro or animal studies in the peer-reviewed literature that investigate the direct role of this compound in hair follicle physiology. Its potential effects on dermal papilla cell proliferation, the hair cycle, or the expression of genes related to hair growth remain uninvestigated.

Both skeletal muscle and bone are important targets for androgen action, contributing to the maintenance of muscle mass and bone density. Testosterone and DHT have been shown to have anabolic effects on the skeleton. mdpi.com In animal models of osteoporosis, DHT treatment has been demonstrated to prevent the degradation of trabecular bone and have an osteoprotective effect on cortical bone. mdpi.comnih.gov Studies using osteoblastic cell lines have shown that DHT can stimulate proliferation and differentiation, key processes in bone formation. nih.gov Similarly, androgens are known to play a role in skeletal muscle hypertrophy.

While the effects of DHT on bone and muscle are well-documented, comparable preclinical studies evaluating the specific impact of this compound are absent from the scientific literature. Its influence on osteoblast proliferation, differentiation, bone remodeling, or skeletal muscle cell metabolism has not been determined in established in vitro or animal models.

Interplay with Other Endocrine Axes (Preclinical Contexts)

Detailed preclinical studies specifically investigating the interplay of this compound with other endocrine axes are limited. Much of the current understanding is extrapolated from the known functions of its parent compound, testosterone, and its more potent isomer, DHT.

There is currently a lack of direct preclinical evidence detailing the specific interactions of this compound with the Hypothalamic-Pituitary-Gonadal (HPG) axis. The HPG axis is a critical regulatory system for reproductive function and steroidogenesis, operating through a feedback loop involving gonadotropin-releasing hormone (GnRH) from the hypothalamus, luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, and sex steroids from the gonads.

While specific data on 17-epi-DHT is not available, the broader class of androgens, including testosterone and DHT, are known to exert negative feedback on the HPG axis. This regulation occurs at both the hypothalamus, suppressing GnRH release, and the pituitary, reducing LH and FSH secretion. Given that 17-epi-DHT binds to the androgen receptor, it could theoretically contribute to this negative feedback, although its lower binding affinity compared to DHT suggests its effect may be less potent. Future preclinical studies are necessary to elucidate the precise role, if any, that 17-epi-DHT plays in modulating the HPG axis.

Direct preclinical research on the interaction between this compound and the adrenal axis is not currently available. The adrenal axis, or the Hypothalamic-Pituitary-Adrenal (HPA) axis, is the primary regulator of the stress response and metabolism, involving corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and glucocorticoids.

Androgens are known to have a complex, often inhibitory, relationship with the HPA axis. For instance, androgens can modulate the expression of receptors for glucocorticoids and influence the synthesis and release of adrenal steroids. The adrenal gland is also a source of androgens, particularly dehydroepiandrosterone (B1670201) (DHEA) and its sulfate (B86663) (DHEAS), which can be peripherally converted to more potent androgens. The enzymatic pathways responsible for the synthesis of 17-epi-DHT could potentially be active in adrenal tissues or be influenced by adrenal-derived precursors. However, without specific preclinical investigations, the nature and extent of any crosstalk between 17-epi-DHT and the adrenal axis remain speculative.

Comparative Biological Roles Across Species and Evolutionary Significance

Specific comparative studies on the biological roles of this compound across different species are not well-documented in the scientific literature. The focus of comparative endocrinology has largely been on the primary androgens and estrogens.

The evolutionary significance of 17-epi-DHT is likely tied to the evolution of the enzymes that produce it, particularly the 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are part of a large and diverse family of proteins that are crucial for the regulation of steroid hormone activity. The evolution of different 17β-HSD isoforms with varying substrate specificities and tissue expression patterns has allowed for the fine-tuning of androgen and estrogen action in different species and tissues. Some 17β-HSDs are thought to have evolved from ancestral retinoid oxido-reductases, with their role in steroid metabolism emerging around the same time as the evolution of nuclear steroid receptors. escholarship.orgnih.gov This suggests a co-evolution of steroid-metabolizing enzymes and their receptors to establish the complex endocrine signaling pathways seen in vertebrates today. The existence of epimers like 17-epi-DHT may be a consequence of the catalytic flexibility of these enzymes, though a specific physiological role or evolutionary advantage for this particular epimer has yet to be established.

Analytical Methodologies for 17 Epi Dihydrotestosterone Quantification and Detection

Advanced Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become the gold standard for steroid analysis, offering unparalleled specificity and sensitivity. endocrine-abstracts.orgmdpi.com When coupled with a chromatographic separation technique, it allows for the definitive identification and quantification of individual steroid isomers, including 17-epi-DHT.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted method for the quantification of steroids in various biological matrices, including serum, plasma, and hair. nih.govresearchgate.netoup.com The technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, steroids are first extracted from the biological sample using techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.netnih.gov The extract is then injected into an LC system, where 17-epi-DHT is chromatographically separated from DHT and other structurally related steroids on a reverse-phase column. Following separation, the analyte enters the mass spectrometer. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and reduces chemical noise, allowing for very low limits of quantification. nih.govmdpi.com

For steroids that exhibit poor ionization efficiency, chemical derivatization can be employed to enhance the signal and improve sensitivity. nih.govmdpi.commsacl.org For instance, derivatizing the keto group of DHT and its epimers can significantly improve ionization, leading to lower detection limits. msacl.org The functional sensitivity for steroid analysis using LC-MS/MS can reach the picogram per milligram (pg/mg) or nanogram per milliliter (ng/mL) level, depending on the sample matrix. endocrine-abstracts.orgnih.gov

Table 1: Representative LC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction (LLE) with methyl t-butyl ether (MTBE) or Solid-Phase Extraction (SPE) with C18 cartridges. | endocrine-abstracts.orgnih.gov |

| Chromatography Column | Reverse-phase columns (e.g., C8, C18, PFP). | nih.govmedpace.com |

| Mobile Phase | Gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid. | endocrine-abstracts.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | nih.govmsacl.org |

| Detection Mode | Multiple Reaction Monitoring (MRM). | nih.govmdpi.com |

| Lower Limit of Quantification (LLOQ) | Ranges from 0.005 ng/mL to 1 ng/mL for various steroids. | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for steroid profiling, particularly in urine for anti-doping applications. nih.govias.ac.in Due to the low volatility of steroids, a chemical derivatization step is mandatory to convert them into more volatile and thermally stable compounds, typically trimethylsilyl (B98337) (TMS) ethers. mdpi.com

The key advantage of GC is its exceptional chromatographic resolution, which is often superior to standard HPLC, allowing for the baseline separation of closely related isomers like epimers. nih.gov The analysis of testosterone (B1683101) and its epimer, epitestosterone (B28515), is a routine application that demonstrates the capability of GC-MS to resolve C17 epimers. nih.gov Similarly, GC-MS can effectively separate 17-epi-DHT from DHT. Following separation, the compounds are ionized (commonly by electron ionization), and the resulting fragmentation patterns provide a "fingerprint" for confident identification. ias.ac.in A reference mass spectrum for 17-epi-Dihydrotestosterone is available in public databases, aiding in its identification. nih.gov For enhanced sensitivity, selected ion monitoring (SIM) or tandem MS (GC-MS/MS) can be utilized. dshs-koeln.de

Table 2: Typical GC-MS Parameters for Steroid Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Sample Preparation | Enzymatic hydrolysis (with β-glucuronidase) followed by liquid-liquid extraction. | dshs-koeln.de |

| Derivatization | Conversion to trimethylsilyl (TMS) derivatives using reagents like MSTFA. | ias.ac.inmdpi.com |

| Chromatography Column | Capillary columns with non-polar stationary phases (e.g., HP5-MS). | unb.br |

| Oven Program | Temperature gradient, e.g., starting at 150-200°C and ramping up to ~315°C. | mdpi.comunb.br |

| Ionization Mode | Electron Ionization (EI) at 70 eV. | unb.br |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM for MS/MS). | nih.govdshs-koeln.de |

For the highest level of quantitative accuracy, isotope dilution mass spectrometry (ID-MS) is the preferred method. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N) to the sample before any extraction or processing steps. nih.govau.dk For 17-epi-DHT, this would ideally be ¹³C₃- or d₃-labeled 17-epi-DHT.

This labeled compound serves as an internal standard that behaves identically to the endogenous, unlabeled analyte during sample preparation and analysis. By measuring the ratio of the mass spectrometric signal from the endogenous analyte to that of the labeled internal standard, it is possible to correct for any analyte loss during sample workup and for any matrix-induced signal suppression or enhancement in the MS source. ed.ac.uk This approach yields highly accurate, precise, and reproducible results, making it a reference method for steroid quantification. nih.govnih.gov

High-Specificity Immunoassay Techniques (e.g., RIA, ELISA, with focus on specificity for epimers)

Immunoassays, such as Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in clinical laboratories for hormone quantification due to their high throughput and cost-effectiveness. oup.comnih.gov These methods rely on the specific binding of an antibody to the target analyte.

However, a major limitation of immunoassays for steroid analysis is the potential for cross-reactivity. frontiersin.orgresearchgate.netnih.gov Antibodies may bind not only to the target steroid but also to other structurally similar molecules, such as precursors, metabolites, or epimers. nih.govnih.gov The high structural and steric similarity between 17-epi-DHT and DHT makes the development of a highly specific antibody that can reliably distinguish between the 17α-OH (epi-DHT) and 17β-OH (DHT) configurations exceptionally challenging. frontiersin.org

This lack of specificity can lead to significant measurement inaccuracies, with immunoassays often over- or underestimating steroid concentrations compared to mass spectrometry-based reference methods. frontiersin.orgnih.gov Consequently, while an immunoassay might be developed for general DHT quantification, it is generally considered unsuitable for the specific and accurate quantification of 17-epi-DHT in the presence of DHT, as the results would likely be confounded by cross-reactivity. researchgate.netresearchgate.net Any immunoassay-based method would require rigorous validation against a reference method like GC-MS or LC-MS/MS to characterize its specificity for epimers.

Table 3: Comparison of Analytical Techniques for 17-epi-DHT

| Technique | Specificity for Epimers | Sensitivity | Throughput | Primary Application |

|---|---|---|---|---|

| LC-MS/MS | High (dependent on chromatographic separation) | Very High | Moderate to High | Quantitative research and clinical analysis. |

| GC-MS | Very High (excellent chromatographic resolution) | High | Moderate | Reference methods, anti-doping, steroid profiling. |

| Immunoassay (ELISA/RIA) | Low (prone to significant cross-reactivity) | Moderate to High | Very High | Screening; not ideal for specific epimer quantification. |

| HPLC-UV | Moderate (can separate isomers) | Low | High | Purity analysis, preparative separation. |

Chromatographic Separation Techniques for Purity and Isomer Resolution

Chromatography is the cornerstone of accurate steroid isomer analysis, providing the physical separation necessary before detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and purification of steroids. nih.govresearchgate.net For analytical purposes, HPLC systems are often coupled with UV detectors, although this combination lacks the sensitivity and specificity of MS for biological samples. Its primary strength lies in its ability to resolve isomers.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental and accessible technique for the qualitative analysis and separation of steroids, including this compound. analis.com.my Its advantages lie in the ability to analyze multiple samples simultaneously and the flexibility in applying various separation and detection methods. analis.com.my The primary analytical challenge in the TLC of this compound is achieving clear separation from its stereoisomers, particularly its 17β-epimer, dihydrotestosterone (B1667394) (DHT). The separation relies on the differential partitioning of the analytes between the stationary phase and the mobile phase.

The choice of stationary and mobile phases is critical for effective separation. Normal-phase TLC, typically using silica (B1680970) gel plates, separates compounds based on polarity. For steroids, reversed-phase TLC (e.g., using C18-bonded silica) and cyano-bonded silica stationary phases can also be employed, where separation is influenced more by lipophilicity. analis.com.my The selection of the mobile phase, often a binary mixture of solvents, is optimized to achieve differential migration rates for the target epimers. For instance, systems like acetonitrile-water or acetone-petroleum ether have been tested for the separation of various steroid hormones. analis.com.my

After development of the chromatogram, the separated compounds must be visualized. A common method for steroids involves spraying the plate with a mixture of concentrated sulfuric acid and methanol, followed by heating. analis.com.my This process induces a chemical reaction that results in colored or fluorescent spots, which can be observed under visible or UV light. analis.com.my While TLC is a powerful tool for screening, quantitative analysis typically requires more advanced techniques like high-performance thin-layer chromatography (HPTLC) coupled with densitometry.

| Parameter | Description | Examples/Common Practices for Steroids | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent layer on the plate. | Silica Gel (Normal Phase), C18-bonded Silica (Reversed-Phase), Cyano-bonded Silica | analis.com.my |

| Mobile Phase | The solvent system that moves up the stationary phase. | Binary mixtures such as Acetone-Petroleum Ether, Acetonitrile-Water, Acetonitrile-Methanol. The ratio is optimized for desired separation. | analis.com.my |

| Development | The process of allowing the mobile phase to travel up the plate. | Typically performed in a sealed chamber until the solvent front reaches a predetermined distance (e.g., 8 cm). | analis.com.my |

| Visualization | Method used to detect the separated spots. | Spraying with a 1:4 (v/v) mixture of concentrated H₂SO₄ and methanol, followed by heating at ~120°C. Spots are viewed under visible and UV light. | analis.com.my |

| Principle of Separation | The mechanism by which isomers are resolved. | Separation of epimers like testosterone and trans-androsterone is based on subtle differences in their polarity and interaction with the stationary phase. | analis.com.my |

Optimized Sample Preparation and Derivatization Strategies for Complex Biological Matrices

The accurate quantification of this compound in complex biological matrices such as urine, blood (serum/plasma), saliva, or hair requires extensive sample preparation to remove interfering endogenous substances and to release the analyte from its conjugated forms. researchgate.netnih.gov Furthermore, derivatization is often employed to enhance the compound's properties for chromatographic separation and detection, particularly for mass spectrometry-based methods. semanticscholar.orgmdpi.com

Sample Preparation:

The initial step in sample preparation depends heavily on the biological matrix. nih.gov

Hydrolysis: In urine and blood, steroids are often present as water-soluble glucuronide and sulfate (B86663) conjugates. To analyze the total amount of the steroid, a hydrolysis step is necessary to cleave these conjugates and release the free steroid. researchgate.netnih.gov Enzymatic hydrolysis, using enzymes like β-glucuronidase and sulfatase, is a gentle method that minimizes the degradation of the target analyte. researchgate.netnih.gov Acid hydrolysis (e.g., with HCl) is another option, but it can sometimes lead to the formation of artifacts and the degradation of certain steroids. researchgate.netnih.gov

Extraction: Following hydrolysis, or for matrices where the steroid is already in its free form (like saliva), an extraction step is performed to isolate the steroids from the bulk of the sample matrix. Liquid-liquid extraction (LLE) using organic solvents like ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE) is a common approach. mdpi.comnih.gov Solid-phase extraction (SPE) offers a more controlled and often cleaner extraction. semanticscholar.org For SPE, reverse-phase cartridges (e.g., Strata-XL) can be used where the sample is loaded, washed to remove polar interferences, and then the target analytes are eluted with an organic solvent like acetonitrile. semanticscholar.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction/partitioning step with ethyl acetate and salts like MgSO₄, has also been adapted for steroid analysis in tissues. mdpi.com

Digestion: For solid matrices like hair, an initial digestion step using an alkaline solution (e.g., NaOH) is required to break down the tissue structure and release the trapped analytes before subsequent extraction. researchgate.netnih.gov

Derivatization Strategies:

Derivatization modifies the chemical structure of this compound to improve its analytical characteristics, such as volatility for gas chromatography or ionization efficiency for mass spectrometry.

For LC-MS/MS analysis, derivatization can be used to introduce a readily ionizable group, enhancing signal intensity in the mass spectrometer. For example, a method developed for testosterone and epitestosterone uses 2-Hydrazino-1-Methylpyridine (HMP) to react with the ketone group of the steroids. semanticscholar.org This reaction, carried out in the presence of an acid catalyst like trifluoroacetic acid (TFA) at a moderate temperature (e.g., 50°C), improves detection sensitivity. semanticscholar.org Another strategy for dihydrotestosterone involves derivatization with a reagent mixture containing 4-(dimethylamino)pyridine (DMAP), 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), and picolinic acid (PA) in the presence of triethylamine (B128534) (TEA). nih.gov This approach enhances the signal for LC-ESI-MS/MS analysis in positive ion mode. nih.gov

The choice of sample preparation and derivatization strategy is a critical step that must be optimized to ensure high recovery, minimal matrix effects, and maximum sensitivity for the reliable quantification of this compound.

| Technique | Matrix | Procedure Details | Purpose | Reference |

|---|---|---|---|---|

| Enzymatic Hydrolysis | Urine, Blood | Incubation with β-glucuronidase and/or sulfatase enzymes. | Cleave glucuronide and sulfate conjugates to yield the free steroid. | researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | Saliva, Urine | Sample is loaded onto a reverse-phase cartridge (e.g., Strata-XL), washed with aqueous solutions, and eluted with an organic solvent (e.g., acetonitrile). | Isolate and concentrate the analyte while removing polar interferences. | semanticscholar.org |

| Liquid-Liquid Extraction (LLE) | Serum, Urine | Extraction with an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate. | Separate the lipophilic steroid from the aqueous biological matrix. | mdpi.comnih.gov |

| QuEChERS Method | Tissue (e.g., Gonads) | Homogenization followed by extraction with ethyl acetate and partitioning salts (MgSO₄, CH₃COONa). | Provides a quick and effective extraction and cleanup from complex solid samples. | mdpi.com |

| Derivatization with HMP | Saliva Extracts | Reaction with 2-Hydrazino-1-Methylpyridine (HMP) solution in the presence of trifluoroacetic acid (TFA) at 50°C for 30 min. | Enhances ionization efficiency and sensitivity for LC-MS/MS detection of ketosteroids. | semanticscholar.org |

| Derivatization with MNBA/PA | Serum Extracts | Reaction with a reagent containing 2-methyl-6-nitrobenzoic anhydride (MNBA), picolinic acid (PA), and triethylamine (TEA). | Improves detectability for LC-MS/MS analysis. | nih.gov |

Advanced Research Methodologies and Models in 17 Epi Dihydrotestosterone Investigations

In Vitro Cell Culture Models for Mechanistic Studies of 17-epi-Dihydrotestosterone

Detailed studies employing specific androgen-responsive cell lines, primary cell cultures, or organoid systems to investigate the mechanisms of this compound are not prominently described in publicly accessible research. While numerous cell-based models exist to study androgen action, their specific use for this compound has not been a significant focus of published research.

Androgen-Responsive Cell Lines

Information regarding the systematic use of androgen-responsive cell lines (e.g., LNCaP, VCaP, PC-3) to characterize the specific molecular and cellular effects of this compound is scarce.

Primary Cell Cultures

There is a lack of specific data on the use of primary cell cultures to investigate the physiological or pathological roles of this compound.

Organoid and 3D Culture Systems

The application of advanced organoid and 3D culture technologies to model the effects of this compound on tissue-level biology has not been reported in the available literature.

Animal Models in this compound Research

Specific animal models, whether genetically modified or pharmacologically manipulated, designed for the explicit purpose of studying the in vivo biosynthesis, metabolism, or function of this compound are not well-documented.

Genetically Modified Animal Models

There are no widely reported genetically modified animal models, such as receptor knockouts or models with specific enzyme deficiencies, that have been developed or utilized to investigate the unique biological roles of this compound.

Pharmacological Intervention Models for Biosynthesis and Metabolism Studies

Research detailing pharmacological intervention models to study the specific biosynthetic pathways and metabolic fate of this compound in vivo is not currently available.

Model Organisms for Comparative Endocrinology Studies

The use of model organisms is fundamental in comparative endocrinology to understand the physiological and evolutionary aspects of hormone action. While direct studies on this compound are limited, research on related androgens in various animal models provides a framework for investigating this specific epimer.

Rodent models, particularly rats and mice, are extensively used in androgen research. For instance, orchiectomized (castrated) rats serve as a valuable model for studying the effects of androgens on bone metabolism and osteoporosis. nih.gov In such models, the administration of androgens like DHT has been shown to influence bone remodeling. nih.gov These models could be adapted to specifically assess the impact of this compound on skeletal health, allowing for a direct comparison of its effects with those of DHT. Furthermore, mouse models have been developed to study conditions like androgenetic alopecia, where the interplay between androgens and the androgen receptor is critical. oup.com Transgenic mice overexpressing the human androgen receptor in the skin could be employed to investigate the specific role of this compound in hair follicle biology. oup.com Studies in HSD17B3 deficient mice have also highlighted species-specific differences in testosterone (B1683101) production, underscoring the importance of comparative studies. griffith.edu.aumdpi.com

Fish models are also utilized in endocrine research, particularly for studying the impact of steroids on reproductive and developmental processes. jifro.ir The diverse reproductive strategies and endocrine systems in fish offer a unique opportunity for comparative studies on the effects of different androgen epimers.

The application of these model organisms in the study of this compound would enable researchers to explore its tissue-specific effects and its role in various physiological and pathological processes, contributing to a broader understanding of androgen biology.

Omics Technologies for Comprehensive Biological Insight

"Omics" technologies provide a holistic view of the molecular changes induced by compounds like this compound, offering insights into its mechanism of action.

Proteomics and Metabolomics in Pathway Elucidation

Metabolomics, the comprehensive analysis of metabolites, can reveal alterations in metabolic pathways. Studies on the effects of finasteride, a 5-alpha reductase inhibitor that blocks the conversion of testosterone to DHT, have utilized untargeted metabolomics to identify changes in the urinary steroid profile and other metabolic pathways in patients with male pattern baldness. mdpi.com This methodology could be applied to investigate the metabolic fate of this compound and its impact on endogenous steroid metabolism. nih.gov

Epigenomics and Chromatin Remodeling Studies

Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression in response to hormonal signals. Androgens, including testosterone, have been shown to induce tissue-specific epigenetic changes. nih.gov For example, prenatal testosterone exposure in female sheep leads to alterations in the expression of DNA and histone modifying enzymes in metabolic tissues. nih.gov The investigation of this compound's influence on the epigenome could reveal its long-term effects on gene expression patterns.

Studies on the androgen receptor (AR) have shown that its binding to DNA and subsequent gene regulation are influenced by the chromatin landscape. mdpi.com Research into how this compound might modulate chromatin remodeling would provide critical insights into its transcriptional regulatory functions. Methodologies such as chromatin immunoprecipitation sequencing (ChIP-seq) could be employed to map the genome-wide binding sites of the AR when activated by this compound, allowing for a comparison with DHT-induced AR binding.

Computational and In Silico Modeling Approaches

Computational methods are invaluable for predicting and understanding the molecular interactions of steroids with their receptors, offering a cost-effective and rapid means of investigation.

Molecular Docking and Dynamics Simulations with Androgen Receptors

Molecular docking is a computational technique used to predict the binding orientation of a ligand to a receptor. endocrine-abstracts.org This method has been extensively used to study the interaction of various androgens and endocrine disruptors with the ligand-binding domain of the androgen receptor. endocrine-abstracts.org The binding affinity and interaction patterns of this compound with the AR can be modeled and compared to those of DHT to understand the structural basis of any observed differences in biological activity.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of conformational changes and the stability of interactions over time. frontiersin.org MD simulations have been used to investigate the structural changes in the AR upon binding of agonists and antagonists. frontiersin.orgmdpi.com Such simulations could be employed to analyze the dynamic behavior of the AR when bound to this compound, providing insights into how this epimer may modulate receptor function. nih.govresearchgate.net

Table 1: Representative Data from Molecular Docking Studies of Androgens with the Androgen Receptor This table is illustrative and based on typical data from studies on related androgens, as direct comprehensive data for this compound is limited.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Dihydrotestosterone (B1667394) (DHT) | -10.5 | Asn705, Gln711, Arg752, Thr877 |

| Testosterone | -9.8 | Asn705, Gln711, Arg752, Thr877 |

| This compound (Predicted) | -9.2 | Asn705, Gln711, Arg752, Thr877 (with altered geometry) |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Epimeric Specificity

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that relates the chemical structure of a compound to its biological activity. nih.gov QSAR models have been developed to predict the binding affinity of various compounds to the androgen receptor. nih.govnih.govresearchgate.net

To investigate the epimeric specificity of this compound, a QSAR study could be designed. This would involve compiling a dataset of androgens with known AR binding affinities, including both 17β-hydroxy (like DHT) and 17α-hydroxy (like this compound) steroids. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. Statistical methods would then be used to build a model that correlates these descriptors with binding affinity. Such a model could identify the key structural features responsible for the differences in activity between the two epimers, providing valuable insights into the stereospecificity of the androgen receptor.

Future Directions and Unanswered Questions in 17 Epi Dihydrotestosterone Research

Elucidation of Novel Biosynthetic or Metabolic Pathways Unique to 17-epi-Dihydrotestosterone

The precise metabolic pathways leading to the formation and degradation of 17-epi-DHT are not fully characterized. While it is known to be a metabolite of testosterone (B1683101), the specific enzymes and potential alternative or "backdoor" pathways that might uniquely contribute to its synthesis are areas of active investigation. smolecule.comnih.gov For instance, research has pointed to the potential for dehydroepiandrosterone (B1670201) (DHEA) to contribute to its synthesis through intermediates like 5-androstene-3β,17α-diol (epi5-diol). Future studies must focus on identifying and characterizing the full enzymatic machinery, including specific hydroxysteroid dehydrogenases (HSDs), responsible for its production in various tissues. mdpi.com Understanding the tissue-specific expression and regulation of these enzymes is critical. Furthermore, its metabolic fate, including rates of clearance and the formation of glucuronide and sulfate (B86663) conjugates, requires more detailed investigation to understand its bioavailability and duration of action. nih.govplos.org

Identification of Additional Molecular Targets Beyond the Androgen Receptor

The primary molecular target identified for 17-epi-DHT is the androgen receptor (AR). smolecule.com However, its binding affinity for the AR is noted to be lower than that of DHT, which may result in weaker androgenic effects or potentially different downstream signaling. smolecule.com This raises a critical question: does 17-epi-DHT exert all its biological effects through the AR, or does it have other molecular targets?

Future research should be directed at identifying novel interacting partners. This could involve unbiased screening approaches like proteomics to uncover proteins that bind to 17-epi-DHT. Elucidating whether this steroid interacts with other nuclear receptors or cell surface receptors could open new avenues for understanding its function. Investigating its potential to modulate the activity of key signaling pathways, independent of the classical AR-mediated gene transcription, is a crucial next step. nih.gov

Comprehensive Understanding of its Physiological and Pathophysiological Relevance at a Mechanistic Level

The physiological significance of 17-epi-DHT is largely unresolved. It is often considered a weak or inactive androgen, but this may be an oversimplification. smolecule.com A mechanistic understanding of its role in both normal physiology and disease states is needed. Studies are required to determine if it acts as a weak AR agonist, a competitive antagonist to more potent androgens like DHT, or a selective androgen receptor modulator (SARM) with tissue-specific effects.

Its potential contribution to the progression of androgen-dependent conditions, such as prostate cancer or benign prostatic hyperplasia, remains an important area of inquiry. nih.gov Conversely, it could have unique, beneficial roles in other tissues. For example, the influence of androgens on processes like sebaceous gland activity, hair growth, and inflammation suggests that 17-epi-DHT might have distinct effects in dermatological or immunological contexts. mdpi.commdpi.com Future in-vivo and in-vitro studies using advanced cellular models are essential to dissect its specific contributions to the complex network of androgen signaling.

Development and Validation of Advanced Analytical and Methodological Tools for Specific Detection

A major hurdle in studying 17-epi-DHT is the difficulty in accurately and specifically measuring its concentration in biological samples. Its structural similarity to DHT and other steroid isomers poses a significant analytical challenge for traditional immunoassays, which can suffer from cross-reactivity. waters.com

The continued development and refinement of highly sensitive and specific analytical techniques are paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, but methods must be rigorously validated to ensure they can distinguish 17-epi-DHT from its isomers, even at low physiological concentrations. nih.govplos.orgmdpi.com Establishing standardized protocols and reference materials will be crucial for comparing data across different studies and clinical settings. The development of novel molecular probes or highly specific antibodies could also facilitate better visualization and quantification of 17-epi-DHT within tissues, providing deeper insights into its localized production and action.

Q & A

Q. How should researchers address variability in this compound measurements across different assay platforms?

- Methodological Answer : Conduct cross-platform validation using split-sample comparisons. Report concordance statistics (e.g., Lin’s concordance correlation coefficient) and calibrate assays to a common reference standard. Follow ’s recommendation to establish lab-specific reference ranges and disclose methodological limitations in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.